Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate
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Overview
Description
Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate typically involves the esterification of 2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoic acid.
Reduction: 2-fluoro-4-[2-(hydroxymethyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the methoxycarbonyl group.
Methyl 4-fluorobenzoate: Similar but with the fluorine atom in a different position.
Methyl 2-methoxycarbonylbenzoate: Similar but lacks the fluorine atom.
Uniqueness
Methyl 2-fluoro-4-[2-(methoxycarbonyl)phenyl]benzoate is unique due to the presence of both the fluorine atom and the methoxycarbonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
methyl 2-fluoro-4-(2-methoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-20-15(18)12-6-4-3-5-11(12)10-7-8-13(14(17)9-10)16(19)21-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGMNYMYIJATQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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